molecular formula C15H20N2O2S B2934256 (Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 898373-67-6

(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2934256
CAS No.: 898373-67-6
M. Wt: 292.4
InChI Key: UFOPTCJQHVTWER-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzo[d]thiazole core with a methoxy group at the 5-position, a propyl group at the 3-position, and an isobutyramide moiety attached via a (Z)-ylidene linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:

  • Formation of the Benzo[d]thiazole Core: : The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. For instance, 2-aminothiophenol can react with 3-propyl-4-methoxybenzaldehyde under acidic conditions to form the benzo[d]thiazole ring.

  • Introduction of the Isobutyramide Moiety: : The isobutyramide group can be introduced via a condensation reaction. The benzo[d]thiazole derivative can be reacted with isobutyryl chloride in the presence of a base such as triethylamine to form the desired (Z)-ylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the benzo[d]thiazole ring can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.

    Reduction: The (Z)-ylidene linkage can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and propyl groups, along with the isobutyramide moiety, can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core structure.

    Methoxy-Substituted Derivatives: Compounds like 5-methoxy-2-aminobenzothiazole have similar substitution patterns.

    Ylidene Derivatives: Compounds with (Z)-ylidene linkages, such as (Z)-N-(2-benzothiazolylidene)acetamide, have comparable structural features.

Uniqueness

(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is unique due to its specific combination of functional groups and structural features. The presence of the methoxy group, propyl group, and isobutyramide moiety in a single molecule provides a distinct chemical profile that can lead to unique biological and chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-5-8-17-12-9-11(19-4)6-7-13(12)20-15(17)16-14(18)10(2)3/h6-7,9-10H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOPTCJQHVTWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.